

# An In-depth Technical Guide to CAS Number 190277-13-5 (GR 135531)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 190277-13-5, scientifically known as 5-Methoxycarbonylamino-N-acetyltryptamine. This document consolidates available research on its chemical properties, pharmacological profile, mechanism of action, and experimental data. Detailed experimental protocols for key assays and a proposed synthetic pathway are included to support further research and development. The compound, also referred to as GR 135531 or **5-MCA-NAT**, is a derivative of melatonin and has been investigated for its activity as a melatonin receptor agonist, with potential therapeutic applications in ophthalmology.

#### **Chemical and Physical Properties**

5-Methoxycarbonylamino-N-acetyltryptamine is a tryptamine derivative with a molecular formula of C14H17N3O3 and a molecular weight of 275.31 g/mol .[1][2] It typically presents as an off-white or solid powder.[1][3] The compound's solubility has been reported as soluble in ethanol and slightly soluble in methanol.[1][3][4] For research purposes, it is recommended to be stored at -20°C for long-term stability, where it can be stable for at least four years.[3][5]



Property	Value	References	
CAS Number	190277-13-5	[1][2][3][6]	
Chemical Name	methyl (3-(2- acetamidoethyl)-1H-indol-5- yl)carbamate	[1][7]	
Synonyms	GR 135531, 5-MCA-NAT, MCA-NAT	[2][3][4]	
Molecular Formula	C14H17N3O3	[1][2][3]	
Molecular Weight	275.31 g/mol	[1][2]	
Physical Appearance	Off-white solid	[1][3]	
Solubility	Soluble in ethanol, slightly soluble in methanol	[1][3][4]	
Storage	-20°C	[3][5]	
Purity	≥95%	[3][4]	

# Pharmacology and Mechanism of Action

GR 135531 is recognized as a melatonin receptor agonist.[2][8] However, there is some discrepancy in the literature regarding its primary target. Some studies characterize it as a partial agonist of the high-affinity melatonin receptors MT1 and MT2, while others describe it as a high-affinity ligand for the MT3 binding site.[2][3] It is now widely accepted that the MT3 binding site is the enzyme quinone reductase 2 (QR2).[5]

#### **Interaction with MT1 and MT2 Receptors**

The primary signaling pathway for both MT1 and MT2 receptors involves their coupling to the Gai/o subunit of heterotrimeric G-proteins.[1] Activation of these G protein-coupled receptors (GPCRs) by an agonist like GR 135531 leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels



subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP-responsive element-binding protein (CREB).[2]

In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors have demonstrated that GR 135531 inhibits forskolin-induced cAMP production. [3][4][5]

Receptor Subtype	EC50 (cAMP Inhibition)	Cell Line	References
Human MT1	440 nM	СНО	[3][4][5]
Human MT2	98 nM	СНО	[3][4][5]

## **Interaction with MT3 Receptor (Quinone Reductase 2)**

Several sources identify GR 135531 as a potent agonist for the MT3 receptor.[2] This binding site has been identified as the cytosolic enzyme quinone reductase 2 (QR2).[5] The functional consequence of GR 135531 binding to QR2 is an area of ongoing research. One study in the developing chick retina demonstrated that **5-MCA-NAT** increases endogenous dopamine levels by acting on QR2.[9] This suggests a potential signaling mechanism where GR 135531 binding to QR2 modulates the levels of other neurotransmitters, which in turn could activate their respective signaling pathways.[9] However, a study in rabbits suggested that the intraocular pressure-lowering effect of **5-MCA-NAT** is not mediated by NQO2, indicating the potential existence of another melatonin receptor or a different mechanism of action in this tissue.[10]

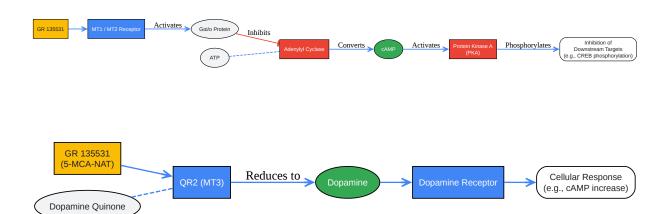
#### **Signaling Pathways**

The signaling pathways modulated by GR 135531 are primarily dependent on the receptor it activates.

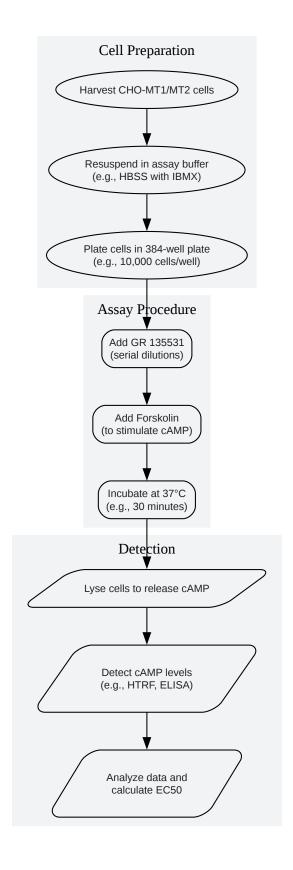
## MT1/MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by GR 135531 initiates a cascade that primarily inhibits the cAMP pathway.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors |
  Springer Nature Experiments [experiments.springernature.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Structure-based discovery of potent and selective melatonin receptor agonists PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinone Reductase 2 | Shilton Laboratory [publish.uwo.ca]
- 9. The melatonin analog 5-MCA-NAT increases endogenous dopamine levels by binding NRH:quinone reductase enzyme in the developing chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-MCA-NAT does not act through NQO2 to reduce intraocular pressure in New-Zealand white rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 190277-13-5 (GR 135531)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017093#cas-number-190277-13-5-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com